molecular formula C11H11NO4 B8498611 Acetic acid (4-formyl-phenylcarbamoyl)-methyl ester CAS No. 156867-57-1

Acetic acid (4-formyl-phenylcarbamoyl)-methyl ester

Cat. No.: B8498611
CAS No.: 156867-57-1
M. Wt: 221.21 g/mol
InChI Key: PHUQHUZUPSWVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid (4-formyl-phenylcarbamoyl)-methyl ester is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

156867-57-1

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

[2-(4-formylanilino)-2-oxoethyl] acetate

InChI

InChI=1S/C11H11NO4/c1-8(14)16-7-11(15)12-10-4-2-9(6-13)3-5-10/h2-6H,7H2,1H3,(H,12,15)

InChI Key

PHUQHUZUPSWVTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-aminobenzaldehyde (1 g, 8.52 mmol) at 0° C. under nitrogen atmosphere were added triethylamine (2.3 mL, 16.5 mmol), 4-dimethylaminopyridine (0.1 g, 0.82 mmol) and acetoxyacetyl chloride (1.77 mL, 16.5 mmol). The reaction mixture was allowed to warm up to room temperature and was stirred for 2.5 h. Triethylamine (1.15 mL, 8.25 mmol) and acetoxyacetyl chloride (0.88 mL, 8.25 mmol) were added and the reaction mixture was stirred for 1 h more. The reaction mixture was poured into a 1 M hydrochloric acid solution (60 mL), then extracted with methylene chloride (20 mL×3) and the combined organic layers were washed with saturated aqueous sodium bicarbonate solution and dried over anhydrous sodium sulfate. The crude solid (3.17 g) was purified by flash column chromatography to provide pure acetic acid (4-formyl-phenylcarbamoyl)-methyl ester (1.14 g, 62% yield) as an orange solid. A mixture of 2-amino-4,6-dimethoxy-benzamide (0.15 g, 0.76 mmol), Acetic acid (4-formyl-phenylcarbamoyl)-methyl ester (0.169 g, 0.76 mmol), sodium hydrogensulfite (0.087 g, 0.84 mmol) and p-toluenesulfonic acid (15 mg, 0.076 mmol) in N,N-dimethyl acetamide (5 mL) was stirred at 150° C. for 4.5 h under nitrogen. The reaction mixture was cooled to room temperature and diluted with cold water (60 mL) to obtain a yellow solid. The yellow solid was filtered off, washed with cold water (20 mL×2), methanol and dried under vacuum to provide crude compound (230 mg, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

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